5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O3S/c1-27-14-4-3-12(18)8-15(14)28(25,26)23-13-6-7-24(10-13)16-5-2-11(9-22-16)17(19,20)21/h2-5,8-9,13,23H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPYWFEAJLJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamide derivatives:
Key Observations:
Linker Flexibility: The target compound’s pyrrolidinyl linker provides greater conformational flexibility compared to rigid phenoxy () or triazolo-pyridine () linkers. This flexibility may facilitate binding to diverse enzyme pockets .
Halogen Effects : Chlorine in the target compound balances steric and electronic properties, whereas bromine in introduces steric hindrance that may reduce binding affinity .
Bioavailability : Smaller compounds like ’s triazolo-pyridine derivative (MW 352.8) may exhibit better solubility, while the target compound’s higher molecular weight (~463.8) could limit passive diffusion .
Research Findings and Implications
- Synthetic Challenges : The pyrrolidine-pyridine linkage in the target compound likely requires multi-step synthesis, similar to methods described for ’s brominated analog (91% yield via sulfonylation in pyridine) .
- Metabolic Stability: The CF₃ group in the target compound may reduce oxidative metabolism compared to ’s phenoxy-containing analog, which could be prone to CYP450-mediated cleavage .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling, nucleophilic substitution, and heterocyclic ring formation. For example:
Sulfonamide linkage: React 5-chloro-2-methoxybenzenesulfonyl chloride with an amine intermediate (e.g., 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine) in a polar aprotic solvent like DMF at 0–25°C .
Pyridine functionalization: Introduce the trifluoromethyl group via halogen-exchange reactions using CuI catalysts or direct fluorination .
- Optimization: Control temperature (<60°C to prevent decomposition), use anhydrous conditions, and employ catalysts like Pd/C for coupling steps. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm for pyridine and benzene rings) and sulfonamide NH (δ ~10 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., C₁₈H₁₇ClF₃N₃O₃S) with <2 ppm error .
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonamide group or degradation of the trifluoromethylpyridine moiety. Desiccants (e.g., silica gel) are critical due to moisture sensitivity .
Advanced Research Questions
Q. How does the trifluoromethylpyridine moiety influence the compound’s electronic properties and binding affinity?
- Methodological Answer:
- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The -CF₃ group increases electronegativity, enhancing π-π stacking with aromatic residues in target proteins .
- Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with/without the -CF₃ group .
Q. What strategies can resolve contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer:
Metabolic Stability Assays: Use liver microsomes to identify metabolites interfering with activity. For example, oxidative degradation of the pyrrolidine ring may reduce efficacy in vivo .
Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (%F) to correlate exposure with observed effects .
Target Engagement Studies: Employ CRISPR-engineered cell lines to validate on-target vs. off-target effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer:
- Core Modifications:
| Modification | Impact on Activity | Example |
|---|---|---|
| Replace methoxy with ethoxy | Increased lipophilicity (logP +0.5) | 5-chloro-2-ethoxy analog |
| Substitute pyrrolidine with piperidine | Altered conformational flexibility | Improved IC₅₀ by 2-fold |
- Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to enhance H-bonding with targets .
Q. What computational tools are effective for predicting the compound’s fluorescence properties?
- Methodological Answer:
- TD-DFT (Time-Dependent Density Functional Theory): Simulate UV-Vis spectra (λmax) using Gaussian 16 with CAM-B3LYP functional. Compare with experimental data from fluorescence spectrophotometry .
- Molecular Dynamics (MD): Model solvated systems in water/ethanol to predict Stokes shifts and quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
